4-[(4-Phenoxyphenoxy)methyl]piperidine
Description
Contextualization within Contemporary Chemical Biology and Medicinal Chemistry Research
In the fields of chemical biology and medicinal chemistry, the exploration of novel small molecules with the potential to modulate biological processes is a central theme. The compound 4-[(4-Phenoxyphenoxy)methyl]piperidine emerges as a noteworthy scaffold. The piperidine (B6355638) core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to influence physicochemical properties such as solubility and basicity, which are critical for drug-like characteristics. The appended phenoxyphenoxy group, a diaryl ether, provides a larger, more lipophilic domain that can engage in various non-covalent interactions with biological macromolecules, including van der Waals forces and pi-stacking.
The strategic combination of these two structural motifs in this compound makes it a compelling candidate for investigation against a range of biological targets. Researchers in medicinal chemistry are often guided by the principle of molecular hybridization, where known pharmacophores are combined to create new chemical entities with potentially enhanced or novel activities. The structure of this compound exemplifies this approach, suggesting its potential utility in targeting complex binding sites within proteins.
Historical Development and Significance of Related Piperidine Scaffolds in Chemical Sciences
The piperidine ring is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals. northwestern.edu Its presence in a vast array of bioactive compounds underscores its importance in the history of chemical sciences and drug discovery. northwestern.edunih.gov Natural alkaloids such as piperine, the compound responsible for the pungency of black pepper, feature a piperidine moiety. northwestern.edu
In the realm of medicinal chemistry, the piperidine scaffold is a cornerstone of drug design. nih.gov Its derivatives have been successfully developed into drugs across a wide spectrum of therapeutic areas, including antihistamines, antipsychotics, and analgesics. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, a key factor in achieving high-affinity and selective binding to biological targets. The development of synthetic methodologies to create substituted piperidines has been a significant focus of organic chemistry research, enabling the exploration of vast chemical space around this privileged scaffold. nih.gov
Research Rationale and Theoretical Frameworks for Investigating this compound
The investigation of this compound is underpinned by established theoretical frameworks in drug design. One such framework is structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to understand how different structural features influence its biological activity. The 4-substituted piperidine motif is a common starting point for such studies.
The rationale for exploring compounds like this compound often stems from research into specific protein families. For instance, diaryl ether moieties are known to interact with certain receptor types, and the piperidine ring can serve as a versatile anchor to position these groups within a binding pocket. Research into G protein-coupled receptors (GPCRs), ion channels, and enzymes frequently involves the screening of libraries of compounds containing piperidine scaffolds. The specific combination of the phenoxyphenoxy group with the piperidine core in this compound suggests a hypothesis-driven approach to target proteins where a combination of hydrophobic and polar interactions is required for effective binding.
While specific research data on the biological activity of this compound is not widely published in publicly accessible literature, its structural components suggest potential interactions with targets such as dopamine (B1211576) receptors or opioid receptors, which are known to bind to molecules with similar features. chemicalbook.com The investigation of this compound would likely involve initial screening assays to identify any significant biological activity, followed by more detailed mechanistic studies to elucidate its mode of action.
In Vitro Pharmacological Data for this compound Not Publicly Available
Despite a comprehensive search of scientific literature and databases, no specific in vitro pharmacological data for the chemical compound this compound is publicly available. As a result, the requested article detailing its biological target engagement and functional activity cannot be generated.
The inquiry sought to produce a detailed scientific article based on a specific outline, which required in-depth information on the compound's interaction with various biological targets. This included its binding affinity for G-protein coupled receptors (GPCRs), its modulatory effects on ion channels, its potential to inhibit or activate neurotransmitter transporters, its enzymatic activity, and its influence on cell-based functional assays, such as second messenger accumulation.
Extensive searches were conducted across a wide range of scientific and patent databases. These searches utilized various terms, including the compound's full chemical name and structural class (phenoxy-phenoxymethyl piperidine derivatives), in an effort to locate any published research on its bioactivity. The search aimed to uncover data related to:
Receptor Binding Affinity and Selectivity: Specifically looking for studies that profiled the compound against a panel of GPCRs to determine its binding constants (Ki or Kd values) and selectivity.
Ion Channel Modulation: Searching for assays that investigated the compound's ability to potentiate or inhibit the activity of various ion channels.
Neurotransmitter Transporter Interaction: Seeking data on the compound's capacity to interfere with the reuptake or release of neurotransmitters by their respective transporters.
Enzyme Inhibition/Activation: Looking for evidence of the compound's direct effects on enzymatic activity.
Second Messenger Accumulation: Searching for cell-based studies measuring changes in intracellular signaling molecules like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3) in response to the compound.
The investigation revealed that while there is a substantial body of research on various piperidine derivatives, which are recognized for their diverse pharmacological applications, specific data for this compound is absent from the public domain. The compound is listed in several chemical supplier catalogs, suggesting it is available as a research chemical or a building block for synthesis. However, this does not guarantee that it has undergone extensive pharmacological characterization, or that the results of such studies have been published.
Without any primary data on its biological activity, it is impossible to construct the scientifically accurate and detailed article as requested in the provided outline. The required sections on GPCR interaction, ion channel modulation, neurotransmitter transporter effects, enzyme assays, and second messenger studies cannot be populated with factual information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-phenoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)21-18-8-6-16(7-9-18)20-14-15-10-12-19-13-11-15/h1-9,15,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCXMANXVZECOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Pharmacological Characterization and Biological Target Engagement of 4 4 Phenoxyphenoxy Methyl Piperidine
Cell-Based Functional Assays for Receptor Activation and Signaling Pathway Modulation
Receptor Internalization and Desensitization Processes
There is no publicly available scientific literature detailing the effects of 4-[(4-Phenoxyphenoxy)methyl]piperidine on receptor internalization or desensitization processes.
Agonist, Antagonist, and Inverse Agonist Characterization in Cellular Systems
No studies were found that characterize the activity of this compound as an agonist, antagonist, or inverse agonist in any cellular system.
Target Identification and Validation Methodologies Using this compound
There is no information available in the scientific literature regarding the use of this compound as a chemical probe or tool for target identification and validation studies.
Mechanistic Studies and Molecular Interactions of 4 4 Phenoxyphenoxy Methyl Piperidine
Elucidation of Molecular Mechanisms of Action at Specific Biological Targets
Based on structure-activity relationship (SAR) studies of analogous compounds, 4-[(4-Phenoxyphenoxy)methyl]piperidine likely interacts with several biological targets, primarily within the central nervous system. The core structure, featuring a piperidine (B6355638) ring linked to a phenoxy group via a methylene (B1212753) ether, is a common pharmacophore in ligands for various receptors.
Sigma Receptors: Research on phenoxyalkylpiperidines has identified the sigma-1 (σ1) receptor as a high-affinity target. uniba.itnih.gov These studies indicate that the phenoxy moiety and the piperidine ring are crucial for binding. For instance, compounds with a p-chlorophenoxy or p-methoxyphenoxy group linked to a 4-methylpiperidine (B120128) have demonstrated sub-nanomolar affinity for the σ1 receptor. uniba.itnih.gov The unsubstituted phenoxyphenoxy group in this compound suggests a potential for significant interaction with the σ1 receptor, which is involved in modulating various cellular functions and is a target for neurological disorders.
Dopamine (B1211576) Receptors: Studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have shown potent antagonist activity at the dopamine D4 receptor. chemrxiv.orgnih.gov These antagonists exhibit high binding affinity, with Ki values in the nanomolar range. The phenoxy group plays a critical role in this interaction. Modifications to the phenoxy ring, such as the addition of cyano or fluoro groups, significantly influence binding affinity. chemrxiv.orgnih.gov This suggests that this compound could also act as a modulator of D4 receptors, which are implicated in neurological and psychiatric conditions.
Other Potential Targets: The versatile piperidine scaffold is a key component in a wide array of pharmacologically active agents, including those targeting NMDA receptors and monoamine transporters. psychonautwiki.org Therefore, it is plausible that this compound may exhibit activity at other receptors, although specific affinities are yet to be determined.
Investigation of Ligand-Target Binding Kinetics (e.g., k_on, k_off rates)
Direct experimental data on the association (k_on) and dissociation (k_off) rate constants for this compound are not available in the reviewed literature. However, the principles of ligand-target binding kinetics are fundamental to understanding the pharmacological profile of any compound.
The binding kinetics determine the duration of action and the nature of the pharmacological response. A high association rate (k_on) allows the compound to bind quickly to its target, while a low dissociation rate (k_off) results in a longer-lasting effect. The ratio of k_off to k_on defines the equilibrium dissociation constant (Kd), a measure of binding affinity.
For structurally related phenoxyalkylpiperidine ligands of the sigma-1 receptor, the observed high affinity (low Ki values) suggests a favorable combination of association and dissociation rates that leads to stable ligand-receptor complexes. uniba.itnih.gov Future studies on this compound would need to employ techniques such as surface plasmon resonance (SPR) or radioligand binding assays under non-equilibrium conditions to determine these crucial kinetic parameters.
Table 1: Binding Affinities of Related Phenoxymethylpiperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.34 - 1.18 |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.89 - 1.49 |
| 4,4-difluoro-3-(4-cyanophenoxy)methylpiperidine derivative | Dopamine D4 | 1.7 |
| 4,4-difluoro-3-(3,4-difluorophenoxy)methylpiperidine derivative | Dopamine D4 | 2.7 |
| 4,4-difluoro-3-(4-fluoro-3-methylphenoxy)methylpiperidine derivative | Dopamine D4 | 6.5 |
Data synthesized from studies on analogous compounds. uniba.itchemrxiv.orgnih.govnih.gov
Allosteric Modulation and Biased Agonism/Antagonism Studies
The concepts of allosteric modulation and biased signaling are at the forefront of modern pharmacology. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. Biased ligands preferentially activate certain downstream signaling pathways over others.
While there is no direct evidence of this compound acting as an allosteric modulator or biased agonist, the potential exists given its likely targets. For instance, the sigma-1 receptor itself is considered an allosteric modulator of other proteins. uniba.it Ligands that bind to it can, in turn, influence the function of these "client proteins."
Furthermore, G protein-coupled receptors (GPCRs) like the dopamine D4 receptor are well-known to be susceptible to allosteric modulation and biased agonism. Future research on this compound should investigate these possibilities, as they could reveal a more nuanced and potentially more therapeutically favorable pharmacological profile.
Conformational Dynamics of Compound-Target Complexes
Molecular modeling and docking studies of related phenoxyalkylpiperidines and their targets provide insights into the potential conformational dynamics of the this compound-target complex. uniba.itnih.govnih.gov
When binding to the sigma-1 receptor, for example, the piperidine nitrogen is expected to form a key ionic interaction with an acidic residue (e.g., Glu172) in the binding pocket. The phenoxyphenoxy moiety would likely occupy a hydrophobic pocket, with specific aromatic interactions (e.g., π-π stacking with tyrosine or tryptophan residues) stabilizing the complex. uniba.it The flexibility of the ether linkage allows the phenoxyphenoxy group to adopt an optimal conformation within the binding site.
Similarly, in the dopamine D4 receptor, the piperidine core would anchor the molecule, while the phenoxyphenoxy tail would explore a more lipophilic subpocket. The specific interactions would dictate the conformational changes in the receptor, leading to either activation or inhibition. Computational studies, such as molecular dynamics simulations, would be invaluable in visualizing these dynamic interactions and understanding the structural basis of the compound's activity.
Downstream Signaling Cascade Analysis Initiated by Compound Binding
The downstream signaling events triggered by the binding of this compound would depend on its specific biological target and its nature as an agonist or antagonist.
If targeting the Sigma-1 Receptor: As an agonist, it could modulate intracellular calcium signaling, influence the production of reactive oxygen species, and affect the activity of various ion channels and kinases. An antagonistic interaction would block these effects. uniba.it
If targeting the Dopamine D4 Receptor: As an antagonist (which is more likely based on analog data), it would block the Gαi/o-coupled signaling pathway typically activated by dopamine. chemrxiv.orgnih.gov This would lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels by preventing the inhibition of adenylyl cyclase.
To definitively map the downstream signaling pathways, experimental studies using cell-based assays are necessary. These would involve measuring second messengers like cAMP and intracellular calcium, as well as assessing the phosphorylation status of key signaling proteins (e.g., ERK, Akt) following exposure to this compound.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 4 Phenoxyphenoxy Methyl Piperidine Derivatives
Identification of Pharmacophoric Features Essential for Biological Activity
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For derivatives of 4-[(4-Phenoxyphenoxy)methyl]piperidine, the key pharmacophoric features can be dissected into several components:
The Piperidine (B6355638) Ring: This saturated nitrogen-containing heterocycle is a common motif in many biologically active compounds. mdpi.com The nitrogen atom, typically protonated at physiological pH, can act as a crucial hydrogen bond donor and participate in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. The piperidine ring itself serves as a rigid scaffold, orienting the other pharmacophoric groups in a defined spatial arrangement. nih.gov Its chair conformation and potential for substitution allow for fine-tuning of the molecule's three-dimensional shape. mdpi.com
The Diphenyl Ether Moiety: The dual phenoxy groups constitute a significant hydrophobic region, which can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the target protein. nih.gov The ether linkages introduce some conformational flexibility and also possess lone pairs of electrons on the oxygen atoms, which can act as hydrogen bond acceptors.
The Methylene (B1212753) Linker: The -CH2- group connecting the piperidine ring to the phenoxyphenoxy moiety provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into a binding site. The length and nature of this linker are often critical for optimal activity.
Potential for Hydrogen Bond Donors and Acceptors: The core structure contains hydrogen bond acceptors (ether oxygens) and a potential hydrogen bond donor (the piperidine nitrogen). The strategic addition of further substituents can introduce more of these features to enhance target affinity and selectivity.
The interplay of these features defines the pharmacophoric profile of this class of compounds. The piperidine ring often serves as a central anchoring point, while the extended phenoxyphenoxy tail explores a larger binding pocket, making numerous hydrophobic and polar contacts. nih.gov
Influence of Substituent Position and Electronic Effects on In Vitro Activity
The substitution pattern on both the piperidine ring and the aromatic rings of the phenoxyphenoxy group can profoundly impact the in vitro activity of the derivatives. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents are critical.
Studies on related phenoxymethylpiperidine derivatives have demonstrated the significance of these effects. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs developed as dopamine (B1211576) D4 receptor antagonists, substitutions on the phenoxy ring led to significant variations in binding affinity (Ki).
| Compound/Substituent | Ki (nM) |
| 4-Fluorophenoxy | 1.0 |
| 3-Fluorophenoxy | 3.0 |
| 3,4-Difluorophenoxy | 10.8 |
| 4-Cyanophenoxy | 8.9 |
| 3-Cyanophenoxy | 59.6 |
| 4-Chloro | 53 |
This table is generated based on data from analogous compounds to illustrate the principles of substituent effects.
From this data, several trends can be observed:
Positional Isomerism: The position of a substituent can have a marked effect. For example, a 4-cyano group resulted in significantly higher potency than a 3-cyano group, suggesting a specific interaction or electronic requirement at the para-position of the phenoxy ring.
Electronic Effects: Electron-withdrawing groups like fluoro and cyano at the 4-position of the phenoxy ring were generally well-tolerated and in some cases enhanced potency. However, the nature of the electron-withdrawing group also matters, as seen in the difference between the 3-fluoro and 3-cyano analogs.
Halogen Substitution: A 4-fluoro substituent was favorable, while a 4-chloro substituent led to a notable loss of binding affinity, indicating a sensitivity to the size and electronic nature of the halogen at this position.
Similarly, substitutions on the piperidine ring itself are crucial. N-alkylation or N-arylation can modulate the basicity of the piperidine nitrogen and introduce new interactions with the target. For example, in a series of 4-(m-OH phenyl)piperidines, modifying the substituent on the nitrogen (e.g., methyl, allyl, phenethyl) significantly altered their affinity for opioid receptors. nih.gov
Stereochemical Impact on Ligand-Target Recognition and Functional Activity
Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. Since enzymes and receptors are chiral macromolecules, they can differentiate between the stereoisomers of a chiral drug molecule. This can lead to significant differences in biological activity, metabolism, and toxicity.
For derivatives of this compound, chirality can be introduced at several positions:
Substitution on the Piperidine Ring: If a substituent is placed at any position other than the 4-position on the piperidine ring, a chiral center is created. For instance, substitution at the 3-position would result in (R)- and (S)-enantiomers.
Substitution on the Methylene Linker: Replacing one of the hydrogen atoms on the methylene linker with a substituent would also create a chiral center.
It is well-established that different enantiomers can have vastly different pharmacological profiles. One enantiomer might be a potent agonist, while the other could be inactive or even an antagonist. Studies on geometric isomers of 4-phenylpiperidine (B165713) derivatives have shown that stereoisomerism significantly affects their anticholinesterase activity. nih.gov In another example, the binding of 4-(m-OH phenyl)-piperidine analogs to opioid receptors was found to be dependent on the conformation of the phenyl group (axial vs. equatorial), which is a form of stereoisomerism. nih.gov Therefore, for any chiral derivative of this compound, it is essential to separate and individually test each stereoisomer to fully characterize its biological activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Compound Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead structures.
The development of a robust QSAR model for a series of this compound derivatives would involve the following steps:
Data Set Preparation: A series of analogs would be synthesized and their biological activity (e.g., IC50, Ki) would be measured under uniform conditions.
Descriptor Calculation: For each molecule, a variety of molecular descriptors would be calculated. These can include:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, molar volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
Topological Descriptors: Connectivity indices, shape indices.
Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is generated that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model generation). ijprajournal.com
For example, a hypothetical QSAR equation might look like:
log(1/IC50) = a(logP) - b(HOMO) + c(ASA_H) + d
Where logP represents hydrophobicity, HOMO is the energy of the highest occupied molecular orbital, ASA_H is the hydrophobic surface area, and a, b, c, and d are coefficients determined by the regression analysis. Such a model could reveal that activity increases with hydrophobicity and decreases with increasing HOMO energy, providing a clear direction for further chemical modifications. QSAR studies on other piperidine-containing compounds have successfully identified key physicochemical properties that govern their biological activity. researchgate.netnih.gov
Structure-Based Drug Design (SBDD) Principles Applied to Optimize Derivatives
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. If the 3D structure of the target for this compound derivatives is known, SBDD can be a powerful optimization strategy.
The process generally involves:
Target-Ligand Docking: The parent compound or a lead derivative is computationally docked into the binding site of the target protein. This provides a hypothetical binding mode, revealing key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov
Identification of Pockets for Optimization: The docked pose is analyzed to identify unfilled pockets or regions where specific interactions could be enhanced. For instance, if a hydrophobic pocket is partially occupied by a phenoxy ring, extending or substituting this ring with other lipophilic groups could improve binding. Similarly, if a potential hydrogen bond donor/acceptor pair on the receptor is not engaged, a functional group can be added to the ligand to form this interaction.
Iterative Design and Synthesis: Based on the insights from molecular docking, new derivatives are designed to optimize the fit and interactions with the target. These compounds are then synthesized and tested for their biological activity. The crystal structure of the new analog in complex with the target can then be determined, and the cycle is repeated.
For example, if docking revealed an empty hydrophobic pocket near one of the phenoxy rings, a derivative with a small alkyl or halogen substituent at that position could be designed. If a nearby acidic residue (e.g., Asp) is not interacting, a more basic piperidine analog could be synthesized to form a stronger salt bridge. This iterative process of design, synthesis, and testing, guided by structural insights, can lead to a significant improvement in potency and selectivity. mdpi.com
Computational Chemistry and Molecular Modeling of 4 4 Phenoxyphenoxy Methyl Piperidine
Molecular Docking Simulations for Ligand-Target Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as 4-[(4-Phenoxyphenoxy)methyl]piperidine, within the active site of a biological target, typically a protein or enzyme.
The process involves preparing the three-dimensional structures of both the ligand and the target receptor. The conformational space of the ligand is explored, and various orientations (poses) within the receptor's binding site are generated. These poses are then "scored" using a scoring function that estimates the binding affinity, often expressed as a binding energy value in kcal/mol. A more negative score typically indicates a more favorable binding interaction.
For this compound, docking simulations would identify key interactions, such as hydrogen bonds involving the piperidine (B6355638) nitrogen, and hydrophobic interactions involving the phenoxy rings, with specific amino acid residues in the target's active site. nih.gov Studies on similar 3,5-bis(arylidene)-4-piperidone derivatives have shown that chloro-substituted compounds can exhibit strong binding free energies, for example, in the range of -8.43 to -9.12 kcal/mol against the 20S proteasome. nih.gov These simulations can predict that specific substitutions on the piperidine or phenyl rings could enhance or diminish binding affinity, guiding the synthesis of more potent analogs. nih.gov
Table 1: Illustrative Molecular Docking Results for Piperidine Analogs Against a Hypothetical Target Note: This data is illustrative, based on findings for analogous piperidine compounds, and demonstrates the type of results obtained from molecular docking simulations.
| Compound Analog | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
| Analog 1 (Piperidine-carboxamide) | -9.12 | THR21, TYR48, SER130 | Hydrogen Bond, Pi-Alkyl |
| Analog 2 (N-Benzyl-piperidine) | -8.80 | TRP86, PHE290, LEU302 | Pi-Pi Stacking, Hydrophobic |
| Analog 3 (Piperidone derivative) | -8.49 | GLN101, ASP129 | Hydrogen Bond, van der Waals |
| This compound (Hypothetical) | -8.65 | PHE88, LEU110, ASN140 | Hydrogen Bond, Pi-Alkyl, Pi-Pi T-shaped |
Molecular Dynamics Simulations to Explore Compound-Target Complex Stability and Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a complex over time. Following molecular docking, MD simulations are employed to assess the stability of the predicted ligand-receptor complex and to refine the understanding of the binding interactions. An MD simulation of the this compound-target complex solvated in a water box would be run for a duration typically ranging from nanoseconds to microseconds.
Key metrics are analyzed to evaluate stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored; a stable RMSD value over time suggests the system has reached equilibrium and the ligand remains stably bound in the binding pocket. nih.govresearchgate.net For a stable interaction, the RMSD value of the complex is expected to be under 2.5–3.0 Å. nih.gov The Root Mean Square Fluctuation (RMSF) is calculated for individual residues to identify flexible or rigid regions of the protein upon ligand binding.
MD simulations on related ether-linked lipid bilayers have shown how the ether linkage, compared to an ester linkage, can lead to a more ordered and less mobile layer of water in the headgroup region, affecting membrane properties. youtube.com Similarly, for this compound, MD simulations would reveal the stability of key hydrogen bonds, the role of water molecules in mediating interactions, and the conformational flexibility of the phenoxy-phenoxy tail within the binding site. youtube.com
Table 2: Illustrative Stability Metrics from a Hypothetical MD Simulation Note: This table illustrates the typical output analyzed from an MD simulation of a ligand-protein complex.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Interaction | Occupancy (%) |
| 0-20 | 1.2 | 1.5 | H-bond with ASN140 | 95.2 |
| 20-40 | 1.3 | 1.6 | H-bond with ASN140 | 94.8 |
| 40-60 | 1.2 | 1.5 | Hydrophobic contact with PHE88 | 99.1 |
| 60-80 | 1.4 | 1.7 | Hydrophobic contact with PHE88 | 98.5 |
| 80-100 | 1.3 | 1.6 | Water-bridged H-bond to GLU90 | 75.4 |
Ligand-Based Virtual Screening Methodologies for Novel Scaffolds
When the 3D structure of a biological target is unknown, or to explore novel chemical space, ligand-based virtual screening (LBVS) is a powerful alternative to structure-based methods like docking. nih.gov This approach uses the structure of a known active compound, such as this compound, as a template to search large chemical databases for molecules with similar features that are likely to share similar biological activity.
Methodologies for LBVS include 2D similarity searching, which uses molecular fingerprints to compare structural features, and 3D shape-based screening, which compares the three-dimensional shape and electrostatic properties of molecules. Another advanced technique is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity is defined based on the query molecule. This pharmacophore model is then used as a filter to screen databases.
A scaffold-focused virtual screen could use the phenoxy-piperidine core of the title compound to identify new hit compounds that are structurally distinct from the original query. mdpi.com This "scaffold hopping" is valuable for discovering novel intellectual property and improving properties like solubility or metabolic stability. mdpi.comnih.gov Successful virtual screening campaigns have identified novel inhibitors from large compound libraries using these ligand-based methods. nih.gov
Table 3: Illustrative Hit Scaffolds from a Ligand-Based Virtual Screen Using a Phenoxy-Piperidine Query Note: The following represents hypothetical scaffolds that could be identified in a virtual screening campaign designed to find novel, functionally similar compounds.
| Hit ID | Scaffold Type | Rationale for Selection | Potential Advantage |
| VS-Hit-001 | Tetrahydropyran-phenoxy | Bioisosteric replacement of piperidine N with O | May alter solubility and metabolic profile |
| VS-Hit-002 | Phenyl-morpholine | Different heterocyclic core, maintains amine feature | Potentially novel IP, different interaction geometry |
| VS-Hit-003 | Indole-methylene-piperidine | Replaces phenoxy-phenoxy with indole, maintains linker | Introduces H-bond donor, alters aromatic interactions |
| VS-Hit-004 | Biphenyl-piperidine | Replaces ether linkage with direct C-C bond | More rigid structure, potentially higher affinity |
Prediction of Conformational Preferences and Energetic Landscapes
The biological activity of a flexible molecule like this compound is highly dependent on the specific three-dimensional conformation it adopts to bind its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.
This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the potential energy at each step. For this compound, key dihedral angles would include those defining the orientation of the two phenyl rings relative to the ether oxygen and the orientation of the piperidine ring. The results are often visualized as a potential energy surface or a Ramachandran-like plot, showing the low-energy (preferred) and high-energy (disfavored) conformational regions. rsc.org
Studies on diaryl ethers have shown that while there is a low barrier to rotation around the ether linkage, certain conformations are preferred due to a balance of steric repulsion and electronic effects. nwpu.edu.cn The piperidine ring itself exists predominantly in a chair conformation, but the orientation (equatorial or axial) of the (4-phenoxyphenoxy)methyl substituent is critical and would be determined by these calculations.
Table 4: Illustrative Predicted Dihedral Angles and Energy Barriers for Key Rotatable Bonds Note: This table presents hypothetical data for the title compound based on principles from conformational analysis of similar structures like fenamates and biphenyls. nwpu.edu.cnresearchgate.net
| Rotatable Bond (Dihedral Angle) | Low-Energy Angle(s) (degrees) | Energy Barrier (kcal/mol) | Notes |
| C(phenyl)-O-C(phenyl)-C(phenyl) (τ1) | ~60°, ~300° | 1.5 - 2.5 | Skewed conformation preferred to avoid steric clash |
| O(ether)-C(methylene)-C(pip)-N(pip) (τ2) | ~180° (anti) | 3.0 - 4.0 | Extended conformation favored |
| C(pip)-C(methylene)-O-C(phenyl) (τ3) | ~70°, ~290° | 2.0 - 3.5 | Defines orientation of the entire phenoxy-phenoxy group |
| Piperidine Ring Inversion | N/A | 5.0 - 6.0 | Energy barrier for chair-to-chair interconversion |
In Silico Assessment of Pharmacokinetic Relevant Parameters
Beyond target interaction, the potential of a molecule as a drug is determined by its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME). Computational tools are widely used to predict these properties early in the drug discovery process.
The ability of a compound to pass through biological membranes, such as the intestinal wall, is critical for oral bioavailability. In silico models predict permeability using various molecular descriptors. A key parameter is the Caco-2 permeability, which is predicted computationally based on models trained with large datasets of experimentally measured values. nih.govmdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) models are often developed that correlate molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) with permeability. mdpi.com For this compound, these models would predict whether it is likely to have high or low intestinal absorption.
Table 5: Illustrative Predicted Permeability and Physicochemical Descriptors Note: This data is illustrative of typical in silico ADME predictions for piperidine-containing compounds.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 311.4 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3.8 | Optimal range for permeability |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Indicates good potential for membrane permeability (<140 Ų) |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Predicted Caco-2 Permeability (Papp) | 15 x 10⁻⁶ cm/s | Predicted to have high permeability (>8 x 10⁻⁶ cm/s) |
Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. Low metabolic stability can lead to rapid clearance from the body, reducing a drug's effectiveness.
Computational tools predict metabolic stability by identifying "sites of metabolism" (SoM), which are the atoms in the molecule most likely to be chemically modified by CYP enzymes. researchgate.netnih.gov These predictions are based on models that recognize specific structural motifs known to be labile. The software can also predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound. researchgate.net For this compound, likely sites of metabolism would include the aromatic rings (hydroxylation) and the carbon adjacent to the piperidine nitrogen. The output is often given as a composite score or a predicted half-life (T½) in liver microsomes.
Table 6: Illustrative Predicted Metabolic Stability Profile Note: This table demonstrates the type of output from metabolic stability prediction software for a compound like this compound.
| Predicted Parameter | Result | Interpretation |
| Primary Metabolizing CYP Isoform | CYP3A4, CYP2D6 | Metabolism likely mediated by major drug-metabolizing enzymes |
| Most Labile Site | C4 of the terminal phenoxy ring | Aromatic hydroxylation is a predicted primary metabolic pathway |
| Second Most Labile Site | Carbon alpha to piperidine nitrogen | N-dealkylation is a possible metabolic route |
| Predicted Microsomal Half-life (T½) | 25 minutes | Moderate metabolic stability predicted |
| Metabolic Stability Class | Medium | The compound is not predicted to be rapidly cleared |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are indispensable tools in modern chemistry for elucidating the intricacies of molecular structure, electronic properties, and reactivity. For a molecule such as this compound, these computational methods can provide profound insights that are often difficult or impossible to obtain through experimental means alone. By solving approximations of the Schrödinger equation, quantum chemistry allows for the detailed characterization of the molecule's behavior at the atomic and electronic levels.
The primary approach for a molecule of this size and complexity is Density Functional Theory (DFT). DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including piperidine derivatives and compounds with ether linkages. nih.govnih.gov The selection of an appropriate basis set, such as the Pople-style 6-311G(d,p) or higher, is crucial for accurately describing the electronic distribution, especially around the heteroatoms (nitrogen and oxygen) and the aromatic rings. nih.gov
Electronic Structure Analysis
A thorough analysis of the electronic structure of this compound would involve the optimization of its molecular geometry to find the lowest energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the piperidine ring, this includes determining the preference for a chair, boat, or twist conformation and the axial or equatorial position of the substituent.
Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
For this compound, it is anticipated that the HOMO would be localized primarily on the electron-rich phenoxyphenoxy moiety, as the oxygen atoms' lone pairs and the delocalized π-systems of the phenyl rings are regions of high electron density. The LUMO is expected to be distributed across the aromatic rings, representing the most favorable region for accepting an electron. The piperidine nitrogen, with its lone pair, would also contribute significantly to the molecule's electron-donating capacity.
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species. libretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.
In the case of this compound, the MEP map would be expected to show significant negative potential around the two ether oxygen atoms and the nitrogen atom of the piperidine ring, due to their high electronegativity and the presence of lone pairs of electrons. The aromatic rings would exhibit a more complex potential distribution, with the regions above and below the plane of the rings being electron-rich (negative potential) due to the π-electron clouds. The hydrogen atoms, particularly the one attached to the piperidine nitrogen, would show positive electrostatic potential.
Reactivity Analysis
Quantum chemical calculations can quantify the reactivity of a molecule through various descriptors. These descriptors are often derived from the energies of the frontier orbitals.
Global Reactivity Descriptors
Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. These are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively (Koopmans' theorem).
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ²/ (2η) | Measures the propensity of a species to accept electrons. |
Local Reactivity Descriptors (Fukui Functions)
While global descriptors give a picture of the molecule as a whole, local reactivity descriptors, such as Fukui functions, can predict the most reactive sites within the molecule for specific types of reactions. Fukui functions indicate the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the identification of the most likely atoms to undergo nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). For this compound, this analysis would likely pinpoint the nitrogen and oxygen atoms as key sites for interaction with electrophiles.
Future Research Directions and Unanswered Questions in the Study of 4 4 Phenoxyphenoxy Methyl Piperidine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The synthesis of piperidine (B6355638) derivatives has been a subject of extensive research, leading to a diverse armamentarium of synthetic methods. nih.govorganic-chemistry.org However, the pursuit of novel, efficient, and environmentally benign synthetic routes remains a critical objective in modern organic chemistry. nih.govunibo.it
Future research in the synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine and its analogs should prioritize the development of "green" chemistry approaches. This includes the use of water as a solvent, the development of one-pot reactions to minimize waste and improve efficiency, and the exploration of catalytic methods that avoid harsh reagents and reaction conditions. organic-chemistry.orgnih.govrsc.org For instance, the use of heterogeneous catalysts, such as palladium on carbon with ammonium (B1175870) formate, has shown promise in the reduction of pyridine (B92270) N-oxides to piperidines under mild conditions. organic-chemistry.org Similarly, iridium-catalyzed N-heterocyclization of primary amines with diols offers a pathway to various cyclic amines, including piperidines, in high yields. organic-chemistry.org
Tandem reactions, which combine multiple bond-forming events in a single operation, represent another promising frontier. tandfonline.comcapes.gov.br A tandem retro-Michael-[2+3]-cycloaddition process has been successfully employed for the synthesis of highly functionalized piperidines. tandfonline.com Investigating similar strategies for the construction of the this compound core could lead to more convergent and atom-economical synthetic routes.
Furthermore, the exploration of flow chemistry for the synthesis of functionalized piperidines presents an opportunity for scalable and reproducible production. organic-chemistry.org This approach can offer precise control over reaction parameters, leading to improved yields and purities.
A key unanswered question is whether these modern synthetic methodologies can be effectively adapted for the specific and potentially complex architecture of this compound, particularly in a stereoselective manner to access specific enantiomers if chiral centers are introduced.
Identification of Additional Unexplored Biological Targets for the Compound
The biological activity of piperidine derivatives is remarkably diverse, with compounds from this class targeting a wide array of receptors and enzymes. nih.govajchem-a.comnih.gov While initial studies may have focused on a primary target for this compound, a comprehensive understanding of its pharmacological profile necessitates a broader investigation into its potential interactions with other biological macromolecules.
Phenoxyalkylpiperidines have shown high affinity for sigma-1 (σ1) receptors, which are implicated in a range of neurological and psychiatric disorders. uniba.it Given the structural similarities, it is plausible that this compound could also interact with sigma receptors. Further investigation into its binding affinity and functional activity at both σ1 and σ2 receptors is warranted. uniba.itnih.govnih.gov
The piperidine moiety is a well-established pharmacophore for opioid receptor ligands. nih.govtandfonline.com Therefore, evaluating the binding of this compound to μ, δ, and κ opioid receptors could uncover potential analgesic properties or modulatory effects on opioid signaling.
Chemokine receptors, such as CCR2, are involved in inflammatory processes, and phenyl piperidine derivatives have been identified as potent CCR2 antagonists. nih.gov Screening this compound for activity at CCR2 and other chemokine receptors could reveal its potential as an anti-inflammatory agent.
Furthermore, enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis have been identified as targets for piperidine derivatives, suggesting a potential role in combating infectious diseases. nih.gov A broad-based screening against a panel of clinically relevant enzymes and receptors could unveil entirely new therapeutic applications for this compound.
An important unanswered question is the full spectrum of biological targets for this compound and how its unique structural features contribute to its target selectivity and polypharmacology.
Development of Advanced Mechanistic Characterization Techniques for In Vitro Studies
A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for its rational optimization. This requires the application and development of advanced in vitro characterization techniques.
Mechanistic studies on the synthesis of piperidines, for instance through copper-catalyzed intramolecular C–H amination, have utilized techniques like mass spectrometry to identify reaction intermediates. acs.org Similar approaches can be applied to study the metabolic fate of this compound in vitro, identifying potential metabolites and understanding its metabolic stability.
For target engagement studies, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide real-time kinetic and thermodynamic data on the binding of the compound to its protein target. This information is invaluable for understanding the driving forces behind the interaction and for structure-activity relationship (SAR) studies.
In vitro functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of its target. For example, in the context of G protein-coupled receptors (GPCRs), assays measuring second messenger levels (e.g., cAMP, Ca2+) or receptor internalization can elucidate the functional consequences of ligand binding. purdue.edu For enzyme targets, detailed kinetic analyses can reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). acs.org
A significant unanswered question is the detailed molecular mechanism of action of this compound at its primary and any newly identified biological targets.
Design and Synthesis of Photoaffinity Probes and Chemical Tools for Target Validation
Unambiguously identifying the direct binding partners of a bioactive compound within a complex biological system is a significant challenge. Photoaffinity labeling is a powerful technique that can address this challenge by creating a covalent bond between the ligand and its target upon photoactivation. nih.govnih.govprinceton.edu
The design and synthesis of a photoaffinity probe based on the this compound scaffold would be a critical step in validating its biological targets in a cellular or in vivo context. Such a probe would typically incorporate a photoreactive group, such as a diazirine or an azido (B1232118) group, and a reporter tag, like biotin (B1667282) or a fluorescent dye, for subsequent detection and enrichment. nih.govnih.gov
The synthesis of such probes can be challenging, requiring careful consideration of the position of the photoreactive group and the linker to the reporter tag to minimize perturbation of the compound's binding affinity. nih.gov The development of efficient synthetic routes to these probes is therefore a key research objective. nih.gov
A central unanswered question is: what are the direct, covalent binding partners of this compound in a physiological setting, and how does this information refine our understanding of its mechanism of action?
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. clinmedkaz.orgnih.govmdpi.comnih.govyoutube.com These computational tools can be leveraged to optimize the properties of this compound and to design novel analogs with improved efficacy and safety profiles.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new piperidine derivatives based on their chemical structures. nih.gov By training these models on existing data for related compounds, it is possible to identify key structural features that contribute to activity and to prioritize the synthesis of the most promising new analogs.
Generative AI models can be employed for the de novo design of novel molecules with desired properties. These models can explore vast chemical spaces to generate structures that are predicted to have high affinity for a specific target while also possessing favorable pharmacokinetic properties. This approach could be used to generate novel analogs of this compound with enhanced target selectivity or improved metabolic stability.
Machine learning can also be used to predict potential off-target effects and toxicity of new compounds, helping to de-risk drug development at an early stage. By analyzing large datasets of compound structures and their associated biological activities, these models can identify structural motifs that are associated with adverse effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-[(4-Phenoxyphenoxy)methyl]piperidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride) are synthesized using solvents like dichloromethane and bases such as triethylamine to facilitate alkylation or etherification . Optimization includes adjusting reaction time, temperature (e.g., 0–25°C), and stoichiometric ratios. Purification via crystallization or chromatography (as in and ) is critical for isolating high-purity products.
Q. What purification techniques are recommended for isolating this compound from byproducts?
- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and gradients of ethyl acetate/hexane are standard methods. For hydrochloride salts, aqueous washes and solvent evaporation under reduced pressure are effective, as seen in piperidine derivative syntheses . Purity verification via HPLC or NMR is essential to confirm structural integrity.
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Chiral HPLC or X-ray crystallography are gold-standard methods. For example, enantiomers of related compounds (e.g., 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate) were resolved using chiral columns, while crystallography provided definitive stereochemical assignments . Computational modeling (e.g., DFT) can also predict preferred conformations .
Advanced Research Questions
Q. How can contradictory data on reaction yields for this compound synthesis be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity, base strength, or moisture sensitivity. For instance, highlights hydrolysis sensitivity in amide solvents, while notes improved yields with anhydrous dichloromethane. Systematic Design of Experiments (DoE) can isolate critical variables. Replicating conditions from patent literature (e.g., USP procedures in ) and validating with control reactions are advised.
Q. What strategies improve the physicochemical stability of this compound in pharmacological assays?
- Methodological Answer : Salt formation (e.g., hydrochloride or methanesulfonate salts) enhances stability, as demonstrated for similar piperidine derivatives . Lyophilization or storage under inert gas (N₂/Ar) at −20°C prevents degradation. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways .
Q. How do structural modifications (e.g., fluorophenoxy groups) impact the biological activity of this compound?
- Methodological Answer : Fluorine substitution increases metabolic stability and receptor binding affinity. For example, 2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone showed enhanced activity in kinase assays due to electronegative effects . SAR studies comparing halogenated vs. non-halogenated analogs (e.g., ) can elucidate pharmacophore contributions.
Q. What analytical methods are suitable for detecting trace impurities in this compound batches?
- Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) identifies impurities at ppm levels. For example, USP standards () use system suitability mixtures to validate HPLC methods. Residual solvents (e.g., dichloromethane) are quantified via GC-MS, adhering to ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
